molecular formula C10H11ClN2O2 B2905002 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid CAS No. 1289385-98-3

1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid

Cat. No.: B2905002
CAS No.: 1289385-98-3
M. Wt: 226.66
InChI Key: QVULZMWLOGFMHE-UHFFFAOYSA-N
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Description

1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid is an organic compound that features a unique structure combining a pyridine ring with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid typically involves the reaction of 6-chloropyridine-3-carbaldehyde with azetidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a higher yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylate: An ester derivative of the compound.

    1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxaldehyde: An aldehyde derivative.

Uniqueness

1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid is unique due to its combination of a pyridine ring and an azetidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-2-1-7(3-12-9)4-13-5-8(6-13)10(14)15/h1-3,8H,4-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVULZMWLOGFMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CN=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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